N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethanehydrazonoyl linkage, and a fluorobenzamide moiety. Its molecular formula is C23H19ClFN3O3, and it has a molecular weight of 439.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with ethanehydrazide to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-fluorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide: This compound is similar but has a different substitution pattern on the phenoxy group.
N-(4-{N-[(2-fluorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide: This analog has a fluorine atom instead of chlorine on the phenoxy group.
Uniqueness
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H19ClFN3O3 |
---|---|
Molecular Weight |
439.9g/mol |
IUPAC Name |
N-[4-[(E)-N-[[2-(2-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C23H19ClFN3O3/c1-15(27-28-22(29)14-31-21-8-3-2-7-20(21)24)16-9-11-19(12-10-16)26-23(30)17-5-4-6-18(25)13-17/h2-13H,14H2,1H3,(H,26,30)(H,28,29)/b27-15+ |
InChI Key |
QPEXDIQOGUJJKH-JFLMPSFJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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